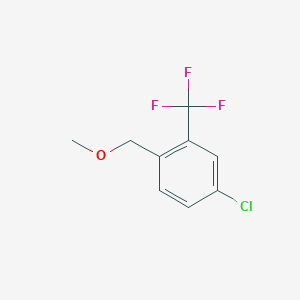

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTANQADOKYETDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the appropriate benzene derivative. Common synthetic routes include:

Halogenation: Introduction of the chloro group through halogenation reactions.

Methoxymethylation: Addition of the methoxymethyl group using methoxymethyl chloride in the presence of a base.

Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: Implementation of continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

Reduction: Formation of reduced products such as alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable building block in drug design. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and antimicrobial agents.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene that exhibited promising activity against specific bacterial strains, demonstrating its utility in antibiotic development .

Agrochemical Applications

3.1 Pesticides

The compound is utilized in the formulation of pesticides due to its effectiveness against various pests while maintaining a low toxicity profile for non-target organisms. Its application extends to herbicides and fungicides.

Data Table: Pesticide Formulations Using this compound

| Pesticide Type | Active Ingredient | Application Method |

|---|---|---|

| Herbicide | This compound | Foliar spray |

| Insecticide | Trifluoromethyl derivatives | Soil application |

| Fungicide | Methoxymethyl derivatives | Seed treatment |

Material Science Applications

4.1 Coatings and Inks

The compound is also employed as a solvent in coatings and inks due to its excellent solvency properties and ability to enhance the performance of formulations. It contributes to improved adhesion and durability of coatings.

Case Study:

Research conducted by the American Coatings Association demonstrated that formulations containing this compound showed enhanced performance in automotive coatings, providing better resistance to environmental degradation .

Environmental Considerations

While the applications of this compound are extensive, environmental impact assessments are crucial. Regulatory bodies have highlighted the need for monitoring its presence in industrial effluents due to potential ecological risks.

Data Table: Environmental Monitoring Guidelines

| Parameter | Recommended Limit | Monitoring Frequency |

|---|---|---|

| Air Quality | < 73 µg/m³ | Quarterly |

| Water Quality | < 7.3 × 10² µg/L | Biannual |

| Soil Contamination | < 1.2 × 10³ mg/kg | Annual |

Mechanism of Action

The mechanism of action of 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:

Chemical Reactions: Acts as a reactant or intermediate in various chemical transformations.

Biological Systems: May interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Chloro- and Trifluoromethyl-Substituted Benzenes

Key Differences :

Substituted Benzyl Ethers and Halides

Key Differences :

Agrochemical Derivatives

Key Differences :

- The target compound lacks the nitrophenoxy group critical for herbicidal activity in oxyfluorfen. Its methoxymethyl group may instead favor applications in drug delivery or polymer chemistry.

Functional Group Variations

Biological Activity

4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a chlorinated benzene ring substituted with a methoxymethyl group and a trifluoromethyl group. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It could act as a ligand for certain receptors, influencing signal transduction pathways.

- Cellular Uptake : Its lipophilic nature may facilitate passive diffusion across cell membranes, affecting cellular processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain benzene derivatives can induce apoptosis in cancer cells by:

- Inducing DNA Fragmentation : Compounds similar to this compound have been observed to cause DNA damage in cancer cells, leading to programmed cell death.

- Modulating Gene Expression : They can down-regulate anti-apoptotic genes (e.g., Bcl-2) while up-regulating pro-apoptotic genes (e.g., P53, Bax) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| HCT-116 | 30 | DNA fragmentation |

| HepG2 | 20 | Cell cycle arrest |

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported for several bacterial strains, indicating effective inhibition comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 30 |

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells, researchers found that treatment with these compounds led to significant reductions in cell viability and increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation .

Evaluation of Pharmacokinetics

A pharmacokinetic study involving animal models revealed that after oral administration, the majority of the compound was rapidly absorbed and metabolized, with significant concentrations detected in the lungs and liver . The biological half-life was determined to be approximately 19 hours post-intravenous administration.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-1-(methoxymethyl)-2-(trifluoromethyl)benzene?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functional group introduction. A common approach includes:

- Step 1 : Methoxymethylation of a precursor benzene derivative using chloromethyl methyl ether under basic conditions (e.g., NaOH or K₂CO₃ in DMSO or acetonitrile) .

- Step 2 : Trifluoromethylation via copper-mediated cross-coupling reactions at 80–120°C in inert solvents like THF .

- Critical Parameters : Control of temperature (<120°C to avoid decomposition) and stoichiometric ratios of halogenating agents (e.g., Cl₂ or SOCl₂) to minimize byproducts .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable in pH 5–9 aqueous solutions. Outside this range:

- Acidic Conditions (pH <5) : Hydrolysis of the methoxymethyl group occurs, forming methanol and a chlorinated benzaldehyde derivative.

- Basic Conditions (pH >9) : Dehalogenation at the chloro-substituted position is observed, leading to hydroxylated byproducts .

- Experimental Validation : Use buffered solutions and monitor degradation via HPLC-UV at 254 nm .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~3.3 ppm for methoxymethyl -OCH₂O-; δ ~110–125 ppm for trifluoromethyl in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.03 for C₁₀H₉ClF₃O₂) .

- FT-IR : Peaks at 1120 cm⁻¹ (C-F stretch) and 2850 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing meta-director, while the methoxymethyl group is an ortho/para-director. To control regioselectivity:

- Nitration : Use fuming HNO₃ at 0–5°C to favor substitution at the meta position relative to the trifluoromethyl group .

- Suzuki Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids to target the para position of the methoxymethyl group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodological Answer :

- QSAR Models : Use logP values (calculated ~2.8) to estimate membrane permeability and bioavailability .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- MD Simulations : Analyze binding stability with targets like kinase domains (RMSD <2.0 Å over 100 ns trajectories) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Reproducibility Checks : Validate purity via GC-MS (>98%) and control solvent effects (e.g., DMSO concentrations <1% in cell assays) .

- Mechanistic Studies : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity (e.g., inhibition of EGFR vs. off-target kinases) .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assays at 48h vs. 72h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.